2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid
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Overview
Description
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzene ring substituted with a carboxylic acid group and an imine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid typically involves the condensation reaction between 2-aminobenzoic acid and cinnamaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting Schiff base is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, with careful control of temperature and solvent to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation using a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. The imine group in the compound can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Shares the aminobenzoic acid moiety but lacks the imine group.
Cinnamaldehyde: Contains the phenylprop-2-en-1-ylidene group but lacks the aminobenzoic acid moiety.
Schiff bases: Other Schiff bases with different substituents on the benzene ring or different aldehydes.
Uniqueness
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
60027-81-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(cinnamylideneamino)benzoic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19) |
InChI Key |
ARTGPTWINYHLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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